molecular formula C11H14ClNO2 B1521074 Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride CAS No. 1029689-82-4

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Cat. No. B1521074
M. Wt: 227.69 g/mol
InChI Key: COQHHVHUWVSLQP-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1029689-82-4 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The InChI code for “Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Derivatives and Synthetic Applications

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, have been synthesized and characterized. These compounds are fully characterized by elemental analyses, NMR spectra, optical rotation, and, in some cases, X-ray diffraction. These studies offer insights into the synthetic routes and structural features of tetrahydroisoquinoline derivatives, contributing to organic chemistry and drug design methodologies (Jansa, Macháček, & Bertolasi, 2006).

Therapeutic Potentials

  • Tetrahydroisoquinolines, including compounds related to Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride, have been recognized for their diverse therapeutic potentials. This class of compounds, initially noted for neurotoxicity, has been explored for anticancer, anti-Parkinsonism, and antimicrobial applications. The US FDA approval of trabectedin, a compound featuring the tetrahydroisoquinoline scaffold for soft tissue sarcoma treatment, highlights the anticancer drug discovery significance of these derivatives (Singh & Shah, 2017).

Mechanistic Studies and Pharmacological Activities

  • Research into tetrahydroisoquinoline derivatives has also included mechanistic studies and evaluation of pharmacological activities. For instance, the study of substituted isoquinolines as prolylhydroxylase inhibitor drug candidates indicates the complex behavior of these compounds under mass spectrometric conditions. Such studies contribute to understanding the biochemical interactions and potential drug development strategies for diseases like anemic disorders (Thevis et al., 2008).

Corrosion Inhibition

  • Beyond biomedical applications, derivatives of tetrahydroisoquinolines have been studied for their role as corrosion inhibitors, showcasing the versatility of this chemical scaffold. The synthesis and identification of novel heterocyclic compounds based on the tetrahydroisoquinoline moiety for corrosion protection of metals in aggressive environments illustrate the broad applicability of these compounds in materials science (Rbaa et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQHHVHUWVSLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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